molecular formula C19H20N2O3S B2517305 N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-46-9

N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2517305
CAS RN: 898436-46-9
M. Wt: 356.44
InChI Key: SCWLWUXYJZPMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the use of dimethyl sulfoxide (DMSO) as both a reactant and a solvent in a one-pot synthesis process. This approach is considered efficient and green, leading to the production of a wide range of products, including pyrrolo[1,2-a]quinoxalines and 1H-pyrrolo[3,2-c]quinolines, with moderate to excellent yields . Although the specific synthesis of N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide includes several key features: a quinoline core, a sulfonamide group, and a dimethylphenyl substituent. The quinoline core is a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The sulfonamide group is a common moiety in medicinal chemistry due to its stability and ability to engage in hydrogen bonding, which can enhance the bioactivity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of different functional groups. The sulfonamide group in particular can be synthesized by the reaction of a sulfonyl chloride with an amine. The provided papers do not detail specific reactions for the compound , but the general reactivity of quinoline and sulfonamide groups can be inferred .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : This compound is related to the class of N-heterocycle-fused quinoxalines. An efficient, green method for synthesizing such compounds involves the use of dimethyl sulfoxide (DMSO) as both a reactant and solvent. This technique produces a range of products, including pyrrolo[1,2-a]quinoxalines and 1H-pyrrolo[3,2-c]quinolines, showcasing the versatility and efficiency of the synthesis process (Xie et al., 2017).

Biological Activities

  • Antimicrobial Properties : Research indicates that compounds with a quinoline structure combined with a sulfonamide moiety, like the one , have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant activity against various microorganisms, highlighting their potential in antimicrobial therapies (Unnamed authors, 2019).
  • Anticancer and Radiosensitizing Effects : Studies have synthesized and tested new series of quinoline derivatives, including those with sulfonamide groups, for their anticancer activities. These compounds show notable effectiveness against cancer cell lines, suggesting their potential in cancer treatment and as radiosensitizers (Ghorab et al., 2015).
  • Antimalarial Activity : Sulfonamide compounds with quinoline groups have been explored for their antimalarial properties. These compounds have shown effectiveness against strains of P. falciparum, a causative agent of malaria, providing a promising avenue for antimalarial drug development (Verma et al., 2016).

Photophysical Properties

  • Synthesis and Analysis of Photophysical Properties : Research on the synthesis of pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides has been conducted. This includes the study of their photophysical properties in both solid and solution states, which is crucial for understanding their potential applications in various fields (Kiruthika et al., 2014).

Chemical Reactions

  • Cycloauration Reactions : Cycloauration reactions of pyridyl sulfonamides, related to the compound , have been studied. These reactions yield metallacyclic complexes, contributing to our understanding of the reactivity and potential applications of such compounds (Kilpin & Henderson, 2008).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)20-25(23,24)16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWLWUXYJZPMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.